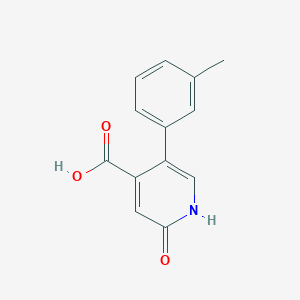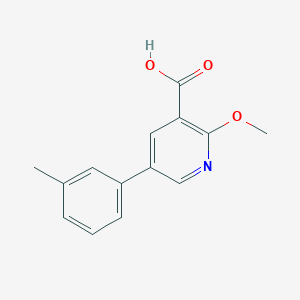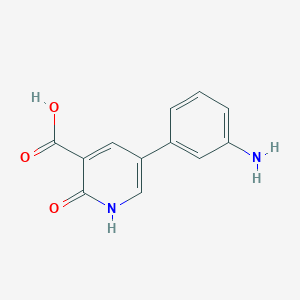
4-(3-Aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound with the molecular formula C9H9NO2. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has been widely studied due to its potential applications in a variety of fields, including medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
3-APA has been widely used in scientific research due to its potential applications in a variety of fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a substrate in studies of enzyme kinetics, as a ligand in binding studies, and as a fluorescent probe in studies of protein-protein interactions. In addition, 3-APA has been used in studies of the mechanisms of drug action and as a model compound for the design of new drugs.
Wirkmechanismus
The mechanism of action of 3-APA is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, resulting in changes in their activity and/or conformation. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. In addition, 3-APA is thought to interact with cell membranes, altering their permeability and thus affecting the uptake and release of various molecules.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to affect the expression of a number of genes, including those involved in cell proliferation and apoptosis. Furthermore, 3-APA has been shown to have an effect on cell viability and to induce apoptosis in some cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-APA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not toxic, making it safe to handle in the laboratory. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, making it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of 3-APA on a given system.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-APA in scientific research. For example, it could be used to study the mechanism of action of various drugs, as well as to design new drugs. In addition, it could be used to study the effects of various environmental toxins on cells and organisms. Furthermore, it could be used to study the effects of various genetic mutations on cellular processes. Finally, it could be used to develop new methods for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
Synthesemethoden
3-APA can be synthesized from various starting materials, such as 4-aminophenol, picolinic acid, and 1,3-diaminobenzene. The most common method for the synthesis of 3-APA is a three-step reaction sequence involving the condensation of 4-aminophenol with picolinic acid, followed by the oxidation of the resulting amide with hydrogen peroxide and the hydrolysis of the product. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














